molecular formula C12H17NOS B13079951 1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13079951
M. Wt: 223.34 g/mol
InChI Key: HCQUVMSVNXJHLK-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methyl group and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Substitution with Methyl Group: The thiophene ring can be methylated using methyl iodide in the presence of a base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or by cyclization of appropriate precursors.

    Coupling of Thiophene and Piperidine Rings: The final step involves coupling the thiophene and piperidine rings through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienyl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but without the methyl group on the thiophene ring.

    1-(3-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(3-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of both a methyl-substituted thiophene ring and a piperidine ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C12H17NOS/c1-9-5-7-15-12(9)11(14)8-10-4-2-3-6-13-10/h5,7,10,13H,2-4,6,8H2,1H3

InChI Key

HCQUVMSVNXJHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC2CCCCN2

Origin of Product

United States

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